N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarbonyl group linked to a 5-bromo-2-hydroxy-3-methylphenyl moiety, and a diphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 5-bromo-2-hydroxy-3-methylphenyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various hydrazone derivatives, which are of interest due to their potential biological activities.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicinal chemistry, N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance and functionality.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide
Uniqueness
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 5-bromo-2-hydroxy-3-methylphenyl moiety and the diphenylacetamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22BrN3O3 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22BrN3O3/c1-16-12-20(25)13-19(23(16)30)14-27-28-21(29)15-26-24(31)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22,30H,15H2,1H3,(H,26,31)(H,28,29)/b27-14+ |
InChI Key |
ZNTANWSFPHKMPM-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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